molecular formula C11H10ClN3OS B2741110 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391862-45-6

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B2741110
CAS No.: 391862-45-6
M. Wt: 267.73
InChI Key: URBGBDSONZTQIN-UHFFFAOYSA-N
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Description

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring in this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using silica gel chromatography . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7(12)9(16)13-11-15-14-10(17-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBGBDSONZTQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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